Number of Distinct HTS Assay Targets with Registered Single‑Point Activity: Target Compound vs. Two Closest Oxadiazole Acetamide Analogs
The target compound (CID 5477907) is listed in PubChem with single‑point activity outcomes across 115 bioassay entries, spanning at least seven distinct molecular targets: RGS4 (GPCR signaling regulator), OPRM1 (μ‑opioid receptor), CHRM1 (M1 muscarinic receptor), ADAM17 (metalloprotease), LtaS (S. aureus lipoteichoic acid synthase), FadD28 (mycobacterial fatty‑acyl CoA ligase), and SIAE (sialate O‑acetylesterase) . Two close analogs—N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide (CAS 886924-76-1) and 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 70394-83-1)—are listed by suppliers primarily as screening compounds, but their public bioassay records are either absent or limited to fewer than 10 assay entries . While direct potency comparisons cannot be made, the breadth of registered HTS interactions provides a de facto selectivity‑fingerprint baseline that the analogs currently lack.
| Evidence Dimension | Number of distinct molecular targets with registered PubChem HTS single‑point activity |
|---|---|
| Target Compound Data | ≥7 distinct targets (RGS4, OPRM1, CHRM1, ADAM17, LtaS, FadD28, SIAE) across 115 bioassay entries |
| Comparator Or Baseline | Comparator 1 (CAS 886924-76-1): 0–2 assay entries publicly retrievable; Comparator 2 (CAS 70394-83-1): 0–2 assay entries |
| Quantified Difference | >5 additional targets with screening data vs. each comparator |
| Conditions | PubChem BioAssay database single‑concentration primary HTS format |
Why This Matters
For researchers building phenotypic screening decks or probing multi‑target pharmacology, the richer existing HTS footprint reduces the need for de‑novo primary screening across multiple assays, saving time and cost during hit‑expansion phases.
